Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride
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Overview
Description
Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride, also known as norbornene-2-carbonyl chloride, is an important organic compound used in various scientific research applications. It has a unique structure that allows it to be used in a wide range of chemical reactions.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride is related to its unique structure. It has a strained ring system that makes it a highly reactive compound. It can undergo various chemical reactions such as cycloadditions, Diels-Alder reactions, and other organic transformations.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is a synthetic compound that is used primarily for scientific research purposes.
Advantages and Limitations for Lab Experiments
The advantages of using bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride in lab experiments are its high reactivity and versatility. It can be used in a wide range of chemical reactions and can produce various organic compounds. However, its limitations include its high cost and potential hazards associated with its use.
Future Directions
There are several future directions for the use of bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride in scientific research. One direction is the development of new synthetic methodologies using this compound as a building block. Another direction is the exploration of its potential use in the synthesis of new pharmaceuticals and agrochemicals. Additionally, its use in organometallic chemistry and catalysis is an area of ongoing research.
Synthesis Methods
The synthesis of bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride can be achieved by the reaction of norbornene with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). This method is a simple and efficient way to produce the compound in high yield.
Scientific Research Applications
Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride is used in various scientific research applications. It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a ligand in organometallic chemistry and as a reagent in organic synthesis.
properties
IUPAC Name |
bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-9(11)8-5-6-1-3-7(8)4-2-6/h1,3,5-7H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRKRNYHUTXCIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C=C2C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560124 |
Source
|
Record name | Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
117040-22-9 |
Source
|
Record name | Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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